

A Technical Guide to the Spectroscopic Characterization of Sodium 4-(Pivaloyloxy)benzenesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Sodium 4-(pivaloyloxy)benzenesulfonate
Cat. No.:	B066988

[Get Quote](#)

This guide provides an in-depth analysis of the expected spectroscopic data for **sodium 4-(pivaloyloxy)benzenesulfonate**, a key intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in research and drug development settings. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of this compound.

Introduction

Sodium 4-(pivaloyloxy)benzenesulfonate is an organic salt characterized by a benzenesulfonate core, a pivaloyl ester functional group, and a sodium counter-ion. The strategic placement of the electron-withdrawing sulfonate group and the sterically bulky pivaloyl group influences the electronic environment and, consequently, the spectroscopic signature of the molecule. Accurate interpretation of its spectral data is paramount for confirming its synthesis and for subsequent applications.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be utilized.

Caption: Molecular structure and atom numbering for **sodium 4-(pivaloyloxy)benzenesulfonate**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **sodium 4-(pivaloyloxy)benzenesulfonate**, both ^1H and ^{13}C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **sodium 4-(pivaloyloxy)benzenesulfonate** in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 (DMSO-d_6). The choice of solvent is critical as it can influence chemical shifts. D_2O is a good choice due to the ionic nature of the sodium salt.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Doublet	2H	H3, H5
~ 7.2 - 7.4	Doublet	2H	H2, H6
1.3 - 1.4	Singlet	9H	H9, H10, H11

Interpretation of ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to exhibit a characteristic AA'BB' splitting pattern for the para-substituted benzene ring. The protons H3 and H5, being ortho to the electron-withdrawing sulfonate group, will be deshielded and appear as a doublet at a lower field (further downfield)[1][2]. Conversely, the protons H2 and H6, ortho to the pivaloyloxy group, will be shielded relative to H3 and H5 and appear as a doublet at a higher field[1][2]. The pivaloyl group's nine equivalent protons (H9, H10, H11) will give rise to a sharp singlet at approximately 1.3-1.4 ppm, a characteristic chemical shift for a tert-butyl group attached to a carbonyl carbon[3].

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 176 - 178	C7 (C=O)
~ 150 - 155	C1
~ 140 - 145	C4
~ 128 - 132	C3, C5
~ 120 - 125	C2, C6
~ 39 - 41	C8
~ 27 - 29	C9, C10, C11

Interpretation of ¹³C NMR Spectrum

The ^{13}C NMR spectrum will provide complementary information to the ^1H NMR. The carbonyl carbon (C7) of the pivaloyl ester is expected to have the most downfield chemical shift, typically in the range of 176-178 ppm[3][4]. The aromatic carbons will appear in the range of 120-155 ppm. The carbon attached to the oxygen of the ester (C1) will be deshielded, as will the carbon attached to the sulfur of the sulfonate group (C4)[5][6][7][8]. The quaternary carbon of the tert-butyl group (C8) will appear around 39-41 ppm, and the three equivalent methyl carbons (C9, C10, C11) will be observed as a single peak in the aliphatic region, around 27-29 ppm[3].

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1750 - 1730	Strong	C=O stretch (ester)
~ 1360 - 1340	Strong	S=O asymmetric stretch (sulfonate)[9]
~ 1180 - 1160	Strong	S=O symmetric stretch (sulfonate)[9]
~ 1200 - 1100	Strong	C-O stretch (ester)
~ 1050 - 1010	Strong	S-O stretch (sulfonate)[9][10]
~ 3000 - 2850	Medium	C-H stretch (aliphatic)
~ 1600, 1475	Medium-Weak	C=C stretch (aromatic)

Interpretation of IR Spectrum

The IR spectrum will be dominated by strong absorption bands corresponding to the ester and sulfonate functional groups. A strong, sharp peak between 1750 and 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the pivaloyl ester[11][12]. The sulfonate group will exhibit two strong stretching vibrations for the S=O bonds: an asymmetric stretch typically around 1360-1340 cm⁻¹ and a symmetric stretch around 1180-1160 cm⁻¹[9][13]. The S-O single bond stretch will also be present in the 1050-1010 cm⁻¹ region[9][10]. The C-O stretching of the ester will appear as a strong band between 1200 and 1100 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching bands around 1600 and 1475 cm⁻¹, and the aliphatic C-H stretching of the tert-butyl group will be observed in the 3000-2850 cm⁻¹ region[11].

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

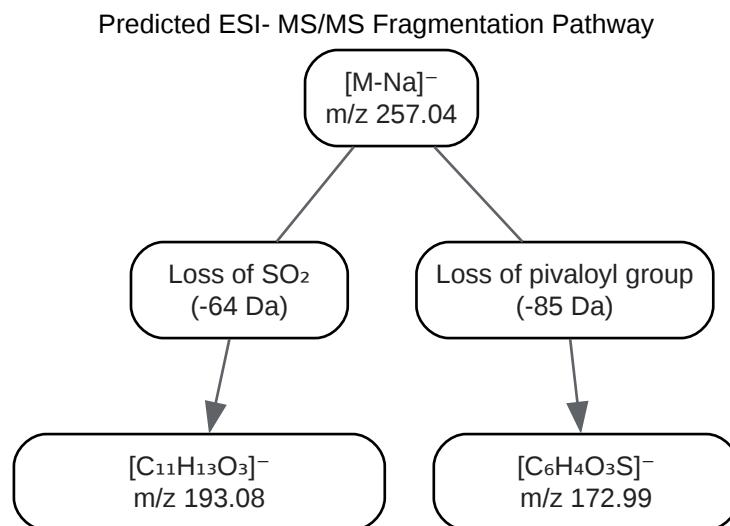
- Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation of the parent ion. ESI is well-suited for ionic compounds like **sodium 4-(pivaloyloxy)benzenesulfonate**. Both positive and negative ion modes should be explored.
- Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion by collision-induced dissociation (CID) and analyze the resulting fragment ions.

Mass Spectrometry Data (Predicted)

- Molecular Formula: $C_{11}H_{13}NaO_5S$
- Molecular Weight: 280.27 g/mol [\[14\]](#)
- Expected Ions:
 - Negative Ion Mode (ESI-): $[M-Na]^-$ at m/z 257.04
 - Positive Ion Mode (ESI+): $[M+H]^+$ at m/z 281.04, $[M+Na]^+$ at m/z 303.02

Interpretation of Mass Spectrum and Fragmentation

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule $[M-Na]^-$ at an m/z of 257.04. Tandem MS (MS/MS) of this ion would likely show characteristic fragmentation patterns. A common fragmentation pathway for benzenesulfonates is the loss of sulfur dioxide (SO_2), which has a mass of 64 Da[\[15\]](#)[\[16\]](#)[\[17\]](#). Another likely fragmentation is the cleavage of the ester bond.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium 4-methylbenzenesulfonate | C₇H₇NaO₃S | CID 3720192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. mjas.analisis.com.my [mjas.analisis.com.my]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sodium benzenesulfonate | C₆H₅NaO₃S | CID 517327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectratabase.com [spectratabase.com]
- 8. spectratabase.com [spectratabase.com]
- 9. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures [pubs.sciepub.com]
- 13. researchgate.net [researchgate.net]
- 14. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aaqr.org [aaqr.org]
- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Sodium 4-(Pivaloyloxy)benzenesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066988#spectroscopic-data-nmr-ir-ms-for-sodium-4-pivaloyloxy-benzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com